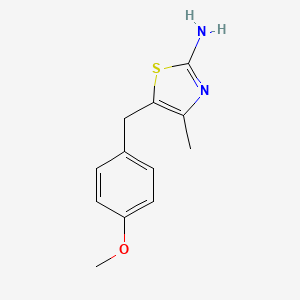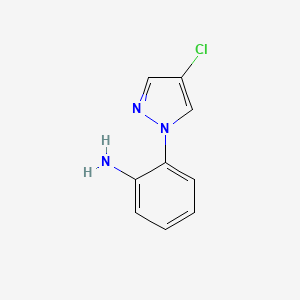
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide, commonly known as 'Bromothiazole', is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound was first synthesized in 2006 and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide have demonstrated promising anticancer activities. For instance, substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021). Similarly, other studies have synthesized thiophene-based compounds with noteworthy inhibitory activity against cancer cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Enzyme Inhibitory Activity
Research on thiophene-based heterocyclic compounds, which are structurally related to the compound , has shown significant enzyme inhibitory activities. These compounds have been evaluated for their inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Notably, specific derivatives have been identified as potent inhibitors, suggesting their potential application in enzyme-related therapeutic approaches (Cetin et al., 2021).
Antimicrobial and Antibacterial Activity
Thiazole derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. Some compounds in this category have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities. This suggests that similar compounds could be developed into new antimicrobial agents with significant efficacy (Desai et al., 2008).
Herbicidal Applications
In agricultural research, novel thiazole derivatives have been synthesized and evaluated as herbicides. These compounds, designed based on their potential inhibitory effects on plant-specific enzymes, have shown moderate to good herbicidal activities in vivo. This highlights their potential use in agricultural applications to control unwanted plant growth (Hu et al., 2009).
Dyeing and Textile Applications
Thiazole derivatives have been used in the synthesis of organic dyes for textile applications. These compounds have shown potential in dyeing polyester fibers, with investigations into their color characteristics and fastness properties. Additionally, some of these dyes exhibit biological activities, which could lead to the development of sterile or biologically active fabrics (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFRDLYUXHVDMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)

![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)



![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)
![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)
![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)